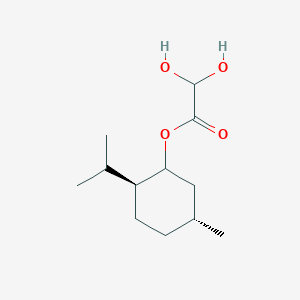

L-Menthyl 2,2-dihydroxyacetate

Description

BenchChem offers high-quality L-Menthyl 2,2-dihydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Menthyl 2,2-dihydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZMJRSMHQDFIT-ZDGBYWQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(C1)OC(=O)C(O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of L-Menthyl 2,2-Dihydroxyacetate: A Chiral Auxiliary Framework

Executive Summary & Strategic Importance

L-Menthyl 2,2-dihydroxyacetate (also known as L-menthyl glyoxylate hydrate) is a cornerstone chiral auxiliary in asymmetric synthesis.[1] Its structural utility lies in the steric bulk of the menthyl group, which directs the stereochemical outcome of subsequent reactions—most notably asymmetric Diels-Alder and Ene reactions.

For researchers in drug development, particularly those synthesizing antiretroviral intermediates (e.g., Lamivudine precursors), the purity of this auxiliary is non-negotiable.[1] While the synthesis appears deceptively simple—a Fischer esterification—the challenge lies in the equilibrium dynamics of glyoxylic acid and the physicochemical stability of the target hydrate versus its anhydrous carbonyl form.

This guide moves beyond standard textbook recipes, focusing on a bisulfite-adduct purification strategy that ensures high optical purity by chemically separating the target from unreacted menthol and oligomeric by-products.[1]

Mechanistic Thermodynamics

To control the synthesis, one must master the equilibrium triad: the Acid , the Ester , and the Hydrate .

The Equilibrium Challenge

Glyoxylic acid exists primarily as a monohydrate (gem-diol) in solid form.[1] Direct esterification with L-menthol requires the removal of water to drive the equilibrium toward the ester (Le Chatelier's principle).[1] However, the anhydrous ester (L-menthyl glyoxylate) is highly reactive and hygroscopic.[1] Upon exposure to ambient moisture or aqueous workup, it spontaneously reverts to the stable, crystalline gem-diol form: L-Menthyl 2,2-dihydroxyacetate .[1]

Critical Side Reactions:

-

Disproportionation: Under high thermal stress, glyoxylic acid disproportionates into glycolic acid and oxalic acid.[2]

-

Diester Formation: Generated oxalic acid reacts with L-menthol to form dimenthyl oxalate, a difficult-to-separate impurity.[1]

-

Acetalization: Excess menthol can react with the aldehyde carbonyl of the product, forming unwanted acetals.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical hydration step.

Figure 1: Reaction pathway demonstrating the dehydration-hydration cycle required to isolate the stable gem-diol product.[1]

Experimental Protocol: The Bisulfite Purification Method

While direct crystallization is possible, it often traps unreacted menthol.[1] The protocol below utilizes the aldehyde functionality of the glyoxylate to form a water-soluble bisulfite adduct, allowing strict separation from non-carbonyl impurities.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

L-Menthol: 156.3 g (1.0 mol)[1]

-

Glyoxylic Acid Monohydrate: 110.5 g (1.2 mol) [Excess drives conversion][1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (1.5 g)[1]

-

Solvent: Cyclohexane (600 mL) [Preferred over Benzene/Toluene for safety and azeotropic efficiency][1]

-

Purification: Sodium Bisulfite (NaHSO3), Formaldehyde (37% aq), Sodium Bicarbonate.[1]

Step-by-Step Workflow

Phase 1: Esterification (Dean-Stark)[1]

-

Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add L-menthol, glyoxylic acid monohydrate, p-TSA, and Cyclohexane.

-

Reflux: Heat the mixture to reflux (approx. 81°C). Maintain vigorous stirring.

-

Water Removal: Monitor water collection in the trap. Theoretical water removal is ~36 mL (18 mL from hydrate + 18 mL from reaction).[1] Continue until water evolution ceases (approx. 3–5 hours).[1]

-

Checkpoint: The solution should turn from cloudy to clear/pale yellow.

-

Phase 2: The Bisulfite Split (Purification)[1]

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization: Wash the organic phase with saturated NaHCO3 (2 x 100 mL) to remove residual acid catalyst and unreacted glyoxylic acid.[1]

-

Adduct Formation: Transfer the organic layer (containing Product + Menthol) to a flask. Add a solution of Sodium Bisulfite (110 g in 400 mL water).[1] Stir vigorously for 2 hours.

-

Separation: Transfer to a separatory funnel.

Phase 3: Regeneration & Isolation[1][9]

-

Hydrolysis: Place the aqueous phase in a clean flask. Add Formaldehyde (37% solution, ~80 mL) . Stir for 1 hour at room temperature.

-

Why: Formaldehyde binds more strongly to bisulfite than the glyoxylate does, releasing the L-menthyl glyoxylate.

-

-

Precipitation/Extraction: The liberated product will separate as an oil or precipitate. Extract with Cyclohexane or Ethyl Acetate (3 x 150 mL).

-

Hydration: Wash the extract with water (to ensure hydration to the gem-diol).[1] Dry over MgSO4 and concentrate under reduced pressure.

-

Crystallization: Recrystallize the resulting solid from hexanes/acetone to yield white needles.

Process Flow Diagram

Figure 2: The Bisulfite Adduct purification strategy ensures removal of non-carbonyl impurities.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | If oily, hydration is incomplete.[1] Expose to moisture.[1][4] |

| Melting Point | 80–85 °C | Sharp range indicates high purity.[1] |

| Optical Rotation | Critical for asymmetric induction potential.[1] | |

| 1H NMR (CDCl3) | The singlet at 5.2 ppm confirms the hydrate (gem-diol) structure vs the aldehyde.[1] |

Troubleshooting & Optimization

Solvent Selection: Benzene vs. Cyclohexane

Historically, benzene was the standard. However, Cyclohexane is the modern recommendation due to its lower toxicity and excellent azeotropic properties with water (Boiling point of azeotrope: 69°C, 8.4% water).

Catalyst Choice

While p-TSA is standard, Amberlyst-15 (Solid Acid) is a superior alternative for green chemistry applications.[1]

-

Benefit: It can be filtered off physically, negating the need for the initial bicarbonate wash and reducing emulsion formation.

-

Usage: Replace 1.5 g p-TSA with 5.0 g Amberlyst-15 beads.

Dealing with Oligomers

If the reaction temperature exceeds 100°C for prolonged periods, glyoxylic acid oligomerizes.

-

Prevention: Strictly control oil bath temperature. Do not exceed 110°C.[1]

-

Remedy: If the product is gummy, the bisulfite purification method is the only reliable way to salvage the monomeric glyoxylate.

References

-

Whitesell, J. K., & Lawrence, R. M. (1986).[1] Geometric control in the reaction of allylsilanes with glyoxylates. Chimia, 40, 318.[1]

-

Jurczak, J., & Zamojski, A. (1972).[1] Asymmetric Diels-Alder Reactions with Chiral Glyoxylates.[1] Tetrahedron, 28, 1505.[1]

-

Organic Syntheses. (1998).[1] Synthesis of L-Menthyl Glyoxylate.[1][2][10][11][4][7] Organic Syntheses, Coll.[1][12] Vol. 9, p.559; Vol. 72, p.[1]86. [1]

-

Moyo, M., et al. (2020).[1][6][8] Continuous flow synthesis of L-menthyl glyoxylate monohydrate.[1] Arkivoc, part iii, 49-63.[1][2]

-

Gao, Y., et al. (2014).[1] Method for preparing L-menthyl glyoxylate.[1][2][10][11][4][7] Patent CN103880674A.[1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN103951561A - Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid - Google Patents [patents.google.com]

- 5. CN101274892A - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst - Google Patents [patents.google.com]

- 6. Synthesis of Menthol Glycinates and Their Potential as Cooling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L menthol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103880674A - Synthetic process of L-menthyl glyoxylate - Google Patents [patents.google.com]

- 10. CN102516078A - Preparation methods of glyoxylic acid L-menthyl alcohol ester and monohydrate of glyoxylic acid L-menthyl alcohol ester - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Properties of L-Menthyl 2,2-Dihydroxyacetate: A Technical Guide

Executive Summary

L-Menthyl 2,2-dihydroxyacetate (CAS: 111969-64-3), often referred to as L-Menthyl glyoxylate hydrate , serves as a critical chiral auxiliary and building block in asymmetric synthesis.[1][2] Unlike its anhydrous aldehyde counterpart, the dihydroxyacetate form represents the thermodynamically stable, shelf-storable variant of the reagent. Upon dehydration, it liberates the highly reactive L-Menthyl glyoxylate, a potent electrophile used extensively in the stereoselective synthesis of

This guide provides a rigorous analysis of its physicochemical profile, synthesis, and application logic, designed for researchers requiring high-purity chiral induction.

Part 1: Chemical Identity & Structural Analysis[4]

The compound exists in a dynamic equilibrium favored heavily toward the gem-diol (hydrate) form under standard conditions. This structural duality is the key to its utility: the solid hydrate is easy to handle, while the in situ generated aldehyde drives reactivity.

Identification Data

| Parameter | Technical Specification |

| IUPAC Name | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate |

| Common Synonyms | L-Menthyl glyoxylate hydrate; (-)-Menthyl 2,2-dihydroxyacetate |

| CAS Number | 111969-64-3 |

| Molecular Formula | |

| Molecular Weight | 230.30 g/mol |

| SMILES | CC1CCC1 |

| Chirality | L-Menthyl moiety: (1R, 2S, 5R) configuration |

The Hydrate-Aldehyde Equilibrium

Researchers must understand that "L-Menthyl 2,2-dihydroxyacetate" is effectively a "masked" glyoxylate. In the presence of water or atmospheric moisture, the electron-deficient aldehyde carbon of L-Menthyl glyoxylate hydrates rapidly.

Mechanism of Activation: To utilize the compound in nucleophilic additions (e.g., Grignard, aldol), the hydrate water must be removed, typically via azeotropic distillation (toluene/benzene) or using molecular sieves.

Figure 1: The reversible transformation between the stable storage form (hydrate) and the reactive synthetic form (aldehyde).[3][4][5][6]

Part 2: Physicochemical Parameters[8][12]

The following data aggregates experimental values from high-purity reference standards (>98% GC).

| Property | Value / Range | Contextual Note |

| Physical State | Solid (Crystalline powder) | White to off-white.[1] Hygroscopic. |

| Melting Point | 79.0 – 83.0 °C | Sharp melting point indicates high purity; lower ranges (76-78°C) suggest residual solvent or moisture. |

| Boiling Point | Decomposes / dehydrates | Upon heating, it loses water to form the glyoxylate (bp ~110°C at 15 mmHg for the aldehyde form). |

| Optical Rotation | Concentration | |

| Solubility | Soluble: Methanol, Ethanol, DCM, TolueneInsoluble: Water (low solubility, slowly hydrolyzes) | Soluble in organic solvents used for azeotropic drying. |

| Flash Point | >100 °C | Estimated based on structure.[7] |

| pKa | ~12-13 (Gem-diol OH) | The |

Part 3: Synthesis & Preparation Protocol

To ensure high enantiomeric excess (ee) in downstream applications, the synthesis of L-Menthyl 2,2-dihydroxyacetate must avoid racemization of the menthyl group and ensure complete removal of glyoxylic acid impurities.

The Bisulfite Purification Method (Field-Proven)

This protocol is superior to direct esterification because it chemically purifies the aldehyde intermediate via a bisulfite adduct, removing non-aldehyde impurities before the final hydration step.

Reagents: L-Menthol, Glyoxylic Acid (50% aq), Toluene, p-TSA (cat.), Sodium Bisulfite (

Step-by-Step Workflow:

-

Esterification: Reflux L-Menthol (1.0 eq) and Glyoxylic Acid (1.2 eq) in Toluene with p-TSA. Use a Dean-Stark trap to remove water.

-

Checkpoint: Monitor until theoretical water volume is collected. The solution now contains crude L-Menthyl glyoxylate.

-

-

Bisulfite Adduct Formation: Cool the toluene layer. Add aqueous

(10-20% solution). -

Phase Separation: Discard the organic layer (recover menthol later).

-

Regeneration & Hydration: Treat the aqueous adduct phase with Formaldehyde (aq) or adjust pH to neutral/basic. Formaldehyde acts as a "sacrificial aldehyde," binding the bisulfite and releasing L-Menthyl glyoxylate.

-

Crystallization: The released glyoxylate immediately hydrates in the aqueous medium and precipitates as L-Menthyl 2,2-dihydroxyacetate .

-

Filtration: Filter the white solid and dry at controlled temperature (<50°C) to prevent dehydration.

Figure 2: Purification logic using the bisulfite adduct strategy to ensure high chemical purity.

Part 4: Reactivity & Applications[8][16]

Asymmetric Nucleophilic Addition

The L-menthyl group acts as a steric shield, directing nucleophilic attack to the Re-face or Si-face of the carbonyl (depending on the chelating conditions).

-

Grignard Addition: Reaction with

yields chiral -

Ene Reactions: Reacts with alkenes (e.g., isobutylene) catalyzed by Lewis acids (

,

Synthesis of Lamivudine (3TC) Intermediate

A critical industrial application is the synthesis of 5-hydroxy-1,3-oxathiolan-2-one derivatives.

-

Protocol: L-Menthyl glyoxylate (generated in situ from the dihydroxyacetate) is reacted with 1,4-dithiane-2,5-diol.

-

Outcome: The chirality of the menthyl group induces the correct stereochemistry for the oxathiolane ring, essential for the antiviral activity of Lamivudine.

Part 5: Analytical Characterization

To validate the identity of L-Menthyl 2,2-dihydroxyacetate, compare experimental data against these standard spectral markers.

-NMR (Chloroform-d or Methanol- )

-

Gem-diol proton: A distinct signal (if not exchanging fast) or the methine proton of the acetal core:

ppm (s, 1H, -

Menthyl Core:

-

ppm (td, 1H,

- ppm (Multiplets, 18H, remaining menthyl protons).

-

Three methyl doublets characteristic of the isopropyl and methyl groups.

-

ppm (td, 1H,

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad, strong band at

(indicative of the gem-diol/hydrate structure). -

C=O Stretch: Strong band at

(Ester carbonyl). Note: Absence of a second carbonyl band at ~1700-1720 cm-1 confirms the hydrate form (no free aldehyde).

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

H373: May cause damage to organs through prolonged or repeated exposure.[1][9]

-

H411: Toxic to aquatic life with long-lasting effects.[1][9]

Handling Protocol:

-

PPE: Wear safety goggles (tight-fitting) and nitrile gloves.

-

Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed to prevent uncontrolled dehydration or hydrolysis.

-

Stability: Stable under recommended storage conditions.[10] Avoid strong oxidizing agents and strong bases (which hydrolyze the ester).

References

-

Google Patents. (2014). CN103880674A: Synthetic process of L-menthyl glyoxylate.[3] Retrieved from

-

Arkivoc. (2019). Continuous flow synthesis of L-menthyl glyoxylate monohydrate. Arkat USA. Retrieved from [Link]

Sources

- 1. (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate | 111969-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. biosynth.com [biosynth.com]

- 3. CN101274892A - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst - Google Patents [patents.google.com]

- 4. CN102516078A - Preparation methods of glyoxylic acid L-menthyl alcohol ester and monohydrate of glyoxylic acid L-menthyl alcohol ester - Google Patents [patents.google.com]

- 5. CN103951561A - Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid - Google Patents [patents.google.com]

- 6. CN103880674A - Synthetic process of L-menthyl glyoxylate - Google Patents [patents.google.com]

- 7. 2-METHOXYETHYL ACETATE (METHYL CELLOSOLVE ACETATE; ETHYLENE GLYCOL METHYL ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. kmpharma.in [kmpharma.in]

L-Menthyl 2,2-Dihydroxyacetate: Mechanism of Action as a Chiral Auxiliary

L-Menthyl 2,2-dihydroxyacetate (L-Menthyl Glyoxylate Hydrate) Mechanism of Action

Executive Summary

L-Menthyl 2,2-dihydroxyacetate (CAS: 111969-64-3), commonly known as L-menthyl glyoxylate hydrate , serves as a critical chiral auxiliary in asymmetric synthesis, most notably in the industrial production of antiretroviral nucleoside analogs like Lamivudine (3TC) and Emtricitabine .

Derived from the "chiral pool" molecule L-menthol, this auxiliary functions by converting achiral substrates (typically glyoxylic acid) into chiral electrophiles. Its mechanism of action relies on the steric bulk of the menthyl isopropyl group, which shields one face of the adjacent carbonyl (or imine), enforcing diastereofacial selectivity during nucleophilic attacks or cycloadditions.

Structural Basis of Chirality

The efficacy of L-menthyl glyoxylate stems from the rigid conformation of the cyclohexane ring in the L-menthol moiety.

-

Conformation: L-Menthol exists primarily in a chair conformation where the bulky isopropyl group at C2, the methyl group at C5, and the hydroxyl group at C1 are all in equatorial positions to minimize 1,3-diaxial interactions.

-

The "Menthyl Wall": When esterified to glyoxylic acid, the isopropyl group exerts significant steric hindrance. In the preferred rotamer of the ester, this group effectively blocks the Si-face (or Re-face depending on specific reaction conditions and Lewis acid chelation) of the glyoxylate carbonyl, forcing incoming nucleophiles to attack from the less hindered face.

The Hydrate-Aldehyde Equilibrium

L-Menthyl 2,2-dihydroxyacetate is the stable hydrate form. For the auxiliary to function as an electrophile, it must often be dehydrated in situ or prior to reaction to generate the reactive glyoxylate (aldehyde) form.

Mechanism of Action: Stereochemical Control[1]

Prelog vs. Chelation Control

The diastereoselectivity of L-menthyl glyoxylate reactions is governed by two competing models.

-

Prelog's Rule (Non-Chelating Conditions): In the absence of coordinating metals, the carbonyl oxygen orients itself anti-periplanar to the largest group on the chiral center to minimize dipole repulsion. The nucleophile attacks from the face least sterically hindered by the menthyl isopropyl group.

-

Chelation Control (Lewis Acid Mediated): When Lewis acids (e.g.,

,

Visualization of Stereochemical Induction

The following diagram illustrates the mechanistic flow from the stable hydrate to the reactive electrophile and the subsequent stereoselective attack.

Figure 1: Mechanistic pathway from hydrate activation to stereoselective bond formation.

Key Application: Synthesis of Lamivudine (3TC)

The most commercially significant application of L-menthyl glyoxylate is in the synthesis of Lamivudine, an antiretroviral drug.[1] The menthyl auxiliary is essential for establishing the stereochemistry of the oxathiolane ring.

Reaction Pathway[2]

-

Dehydration: L-Menthyl 2,2-dihydroxyacetate is dehydrated to L-menthyl glyoxylate.

-

Condensation: The glyoxylate reacts with 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).

-

Cyclization: This forms 5-hydroxy-1,3-oxathiolane-2-carboxylate.[2] The L-menthyl group directs the formation of the (2R,5S) diastereomer (cis-configuration) over the trans-isomer, although equilibration and resolution are often required to achieve high optical purity.

-

Glycosylation: The intermediate is reacted with cytosine to form the nucleoside.

Lamivudine Synthesis Workflow

Figure 2: Synthesis of Lamivudine utilizing L-menthyl glyoxylate as the chiral scaffold.

Experimental Protocols

Protocol: Synthesis of L-Menthyl Glyoxylate Hydrate (Flow Chemistry Approach)

Context: Traditional batch synthesis using concentrated sulfuric acid often leads to oxidative by-products. A continuous flow approach using solid acid catalysts improves selectivity.

Reagents:

-

L-Menthol (1.0 equiv)

-

Glyoxylic acid (50% aq.[3] solution, 1.2 equiv)

-

Solvent: Cyclohexane (for azeotropic water removal) or Acetonitrile (for flow)

-

Catalyst: Amberlyst-15 (Solid acid)

Step-by-Step Methodology:

-

Feed Preparation: Dissolve L-menthol (3.0 M) and Glyoxylic acid (0.5 M) in acetonitrile. Note: In batch azeotropic methods, cyclohexane is preferred to remove water physically.

-

Reactor Setup: Pack a stainless steel column (e.g., 10 mm ID x 100 mm) with Amberlyst-15 resin. Pre-wash with solvent.

-

Reaction: Pump the reagent mixture through the heated column (80°C) at a flow rate allowing for a residence time of ~5-10 minutes.

-

Work-up: Collect the effluent. Evaporate the solvent under reduced pressure.

-

Crystallization: The crude oil crystallizes upon standing or cooling. Recrystallize from hexanes to obtain L-menthyl 2,2-dihydroxyacetate as white needles.

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (if hydrate) or its presence (if dehydrated). The methine proton of the menthyl group (td, ~4.7 ppm) is diagnostic.

-

Melting Point: 76–78 °C (for the hydrate).

-

Protocol: Diastereoselective Grignard Addition

Context: Synthesis of chiral

-

Dehydration: Heat L-menthyl 2,2-dihydroxyacetate (10 mmol) in toluene (50 mL) with a Dean-Stark trap for 1 hour to remove water.

-

Addition: Cool the solution to -78°C. Add Grignard reagent (R-MgBr, 12 mmol) dropwise over 30 minutes.

-

Quench: Stir for 2 hours at -78°C, then quench with saturated

. -

Hydrolysis (Optional): To remove the auxiliary, reflux the resulting ester in 1M NaOH/MeOH, then acidify to isolate the chiral

-hydroxy acid. Recover L-menthol by extraction.

Quantitative Performance Data

| Parameter | Batch Synthesis ( | Flow Synthesis (Amberlyst-15) |

| Yield | 60 - 70% | 78 - 90% |

| Selectivity | Moderate (Oxidation by-products) | High (>92%) |

| Reaction Time | 4 - 12 Hours | 5 - 10 Minutes (Residence) |

| Safety Profile | Corrosive, Exothermic | Contained, Solid Acid |

Table 1: Comparison of synthetic methodologies for L-menthyl glyoxylate production.

References

-

Azevedo, L. S. D., et al. (2022).[4] "Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate." Journal of Flow Chemistry, 12, 1-10.[4] Link

-

Moyo, M., et al. (2020). "Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals." Arkivoc, 2020(3), 49-63.[3] Link

-

Liotta, D. C., et al. (2000). "Method for the production of 1,3-oxathiolane nucleosides."[2] U.S. Patent 6,175,008. Link

-

Whitesell, J. K. (1989). "C2 Symmetry and Asymmetric Induction." Chemical Reviews, 89(7), 1581–1590. Link

-

Jurczak, J., & Zamojski, A. (1972). "The reaction of menthyl glyoxylate with dienes." Tetrahedron, 28(6), 1505-1515. Link

Sources

Technical Guide: Stability, Storage, and Handling of L-Menthyl Glyoxylate Monohydrate

[1]

Executive Summary

L-Menthyl glyoxylate monohydrate (L-MGM) [CAS: 111969-64-3] is the critical chiral auxiliary employed in the asymmetric synthesis of antiretroviral nucleoside analogs, specifically Lamivudine (3TC) and Emtricitabine (FTC) .[1] Its function relies entirely on the stereochemical information encoded in the menthyl group and the electrophilicity of the glyoxylate moiety.

However, L-MGM presents a unique stability paradox: it is synthesized as a stable gem-diol (monohydrate) to prevent the rapid polymerization characteristic of its anhydrous aldehyde form.[1] This guide details the thermodynamic equilibrium governing its stability and provides a self-validating protocol for storage and handling to prevent the formation of critical impurities like dimenthyl oxalate and oligomers .

Chemical Nature & Degradation Mechanisms[1][2]

To preserve L-MGM, one must understand that the commercial "solid" is a kinetic trap.[1] It exists in equilibrium between the stable gem-diol (hydrate) and the reactive carbonyl (aldehyde).[1]

The Hydration Equilibrium

Unlike typical esters, the electron-withdrawing nature of the adjacent ester carbonyl destabilizes the aldehyde form, making the hydrate (

-

State A (Stable): Monohydrate (Gem-diol).[1] White crystalline solid.[1]

-

State B (Reactive): Anhydrous Aldehyde.[1] Formed upon heating or desiccation.[1]

-

State C (Degraded):

-

Polymerization:[1] The anhydrous aldehyde undergoes self-aldol-like oligomerization.[1]

-

Disproportionation:[1][2][3] In the presence of heat and moisture, glyoxylic acid moieties disproportionate into glycolic acid and oxalic acid. The oxalic acid reacts with liberated menthol to form dimenthyl oxalate (the "Diester" impurity).

-

Visualization of Degradation Pathways

Figure 1: Thermodynamic equilibrium and irreversible degradation pathways of L-MGM.[1] Note that "drying" the product aggressively can inadvertently trigger degradation.

Stability Profile & Environmental Stressors[1][5][6][7]

The following matrix summarizes the impact of environmental factors based on industrial stability data and kinetic studies.

| Stressor | Risk Level | Mechanism of Action | Observable Outcome |

| Temperature (>25°C) | High | Accelerates ester hydrolysis and disproportionation.[1] | Melting (MP: 76-80°C), yellowing, "oily" appearance.[1] |

| Humidity (Excess) | Medium | Promotes hydrolysis of the ester linkage. | Formation of L-Menthol (minty odor) and Glyoxylic acid.[1][4][5][6][7] |

| Humidity (Too Low) | Medium | Shifts equilibrium to anhydrous aldehyde.[1] | Polymerization (insoluble white solids).[1] |

| Oxygen | Low/Med | Oxidation of aldehyde (if generated).[1] | Acidity increase.[1] |

| Light | Low | Photo-degradation (minor).[1] | Slight discoloration.[1] |

Storage & Handling Protocols

This protocol is designed to be self-validating : every step includes a check to ensure the material's integrity is maintained.[1]

The "Cold-Chain" Storage Workflow

Primary Rule: Store at +2°C to +8°C . Do not freeze solutions; store the solid.

Figure 2: Lifecycle management of L-MGM inventory. Warming to Room Temperature (RT) before opening is critical to prevent condensation.[1]

Step-by-Step Handling Protocol

-

Equilibration (Crucial): Upon removing the container from the refrigerator (+4°C), place it in a desiccator cabinet and allow it to reach room temperature (approx. 60 mins).

-

Atmosphere Control: L-MGM is air-sensitive.[1][8][9][10] While not pyrophoric, the aldehyde equilibrium is sensitive to oxidation.

-

Action: After dispensing, backfill the container headspace with dry Nitrogen or Argon.

-

-

Solvent Compatibility:

-

Recommended: Toluene, Cyclohexane (often used in Dean-Stark synthesis).[1]

-

Avoid: Alcohols (methanol/ethanol) for long durations unless intended for transesterification, as they can react with the hemiacetal.

-

Analytical Monitoring (Quality Control)

To validate the quality of stored L-MGM, use the following analytical markers.

1H NMR Assessment (The Gold Standard)

NMR is superior to HPLC for detecting the hydrate/aldehyde ratio.

-

Solvent:

[1] -

Key Signals:

- 4.8 ppm (approx): Methine proton of the menthyl group.

-

5.2 - 5.5 ppm: Signal for the

- 9.0+ ppm: If a signal appears here, it indicates the anhydrous aldehyde (sign of dehydration/instability).

-

Impurity Check: Look for sharp singlets near 3.8 ppm (Dimenthyl oxalate methyl esters if derivatized) or broad peaks indicating oligomers.[1]

HPLC Purity Method

References

-

Moyo, M., Sagandira, C. R., & Watts, P. (2020).[1][3] Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc, 2020(iii), 176–189.[1]

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: (1R)-(-)-Menthyl glyoxylate monohydrate.

-

[1]

-

-

Tocris Bioscience. (n.d.).[1] Product Information and Storage Guidelines for Bioactive Small Molecules.

-

Liotta, D. C., et al. (1990).[1] Method for the production of 1,3-oxathiolane nucleoside analogues. U.S. Patent No.[1] 5,204,466.[1] (Foundational chemistry regarding the use of menthyl glyoxylate in Lamivudine synthesis).

-

[1]

-

Sources

- 1. 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | C12H22O4 | CID 7373179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101274892A - Method for preparing L-menthol glyoxylic ester monohydrate with solid acid as catalyst - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. CN109311862A - Methods for the manufacture of lamivudine and emtricitabine - Google Patents [patents.google.com]

- 6. WO2017216709A2 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]

- 7. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. (1R)-(-)-Menthyl glyoxylate monohydrate, 98% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for Diels-Alder Reactions with L-Menthyl 2,2-dihydroxyacetate as a Chiral Auxiliary

Introduction: Harnessing Stereocontrol in the Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings with the simultaneous formation of up to four stereocenters.[1] Achieving absolute stereocontrol in this [4+2] cycloaddition is paramount for the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[2] One of the most reliable strategies to induce enantioselectivity is through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction.[3]

This guide provides a comprehensive overview and detailed protocols for the application of L-Menthyl 2,2-dihydroxyacetate, also known as L-menthyl glyoxylate hydrate, as a versatile and effective chiral auxiliary in asymmetric Diels-Alder reactions. The bulky and conformationally rigid L-menthyl group provides a well-defined chiral environment, enabling high levels of diastereoselectivity in the cycloaddition process. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed experimental procedures, and discuss the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched products.

Theoretical Background: The Principle of Asymmetric Induction

The stereochemical outcome of a Diels-Alder reaction is governed by the geometry of the transition state.[4] In reactions involving a chiral auxiliary, the auxiliary creates a steric and electronic bias, favoring the approach of the diene from one face of the dienophile over the other. This facial selectivity is the basis of asymmetric induction.

The L-menthyl group, derived from the naturally abundant and inexpensive L-menthol, possesses three stereocenters. When attached to a glyoxylate moiety, the resulting dienophile, L-Menthyl 2,2-dihydroxyacetate, presents a distinct chiral pocket. Lewis acid coordination to the carbonyl group of the dienophile enhances its reactivity and locks the conformation, further amplifying the steric influence of the L-menthyl group.[5][6] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often improving the endo/exo selectivity.[7]

The favored transition state is one that minimizes steric interactions between the incoming diene and the bulky isopropyl and methyl groups of the L-menthyl auxiliary. This leads to the preferential formation of one diastereomer of the cycloadduct.

Experimental Protocols

Part 1: Preparation of the Chiral Dienophile (L-Menthyl Glyoxylate)

While L-Menthyl 2,2-dihydroxyacetate is commercially available, it can also be prepared from L-menthol and glyoxylic acid. A common method involves the ozonolysis of the corresponding maleate ester.[8]

Materials:

-

L-menthol

-

Glyoxylic acid monohydrate

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-menthol (1 equivalent), glyoxylic acid monohydrate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude L-menthyl glyoxylate can be purified by column chromatography on silica gel if necessary.

Part 2: Asymmetric Diels-Alder Reaction Protocol

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between L-menthyl glyoxylate and a representative diene, such as cyclopentadiene.

Materials:

-

L-Menthyl glyoxylate

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Lewis Acid (e.g., Titanium(IV) chloride (TiCl₄), Diethylaluminum chloride (Et₂AlCl), or Boron trifluoride etherate (BF₃·OEt₂))

-

Anhydrous dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Dissolve L-menthyl glyoxylate (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid (1.0-1.2 equivalents) to the stirred solution. For example, a 1.0 M solution of TiCl₄ in DCM can be used. Stir the mixture for 15-30 minutes at -78 °C.

-

Slowly add freshly cracked cyclopentadiene (2-3 equivalents) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Part 3: Cleavage of the L-Menthyl Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to obtain the final enantiomerically pure product. The choice of cleavage method depends on the desired functional group in the product (e.g., carboxylic acid, alcohol).

Materials:

-

Diels-Alder adduct

-

Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Water

-

Methanol (optional)

-

Hydrochloric acid (HCl, 1M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the Diels-Alder adduct in a mixture of THF and water (e.g., 3:1 v/v).[1]

-

Add an excess of LiOH or KOH (3-5 equivalents) to the solution.

-

Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove the liberated L-menthol.

-

Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Materials:

-

Diels-Alder adduct

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Anhydrous sodium sulfate

Procedure:

-

In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the Diels-Alder adduct in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude alcohol can be purified by column chromatography. This method will yield the desired alcohol and L-menthol, which can be separated by chromatography.[9]

Data Presentation: Diastereoselectivity and Yields

The effectiveness of L-Menthyl 2,2-dihydroxyacetate as a chiral auxiliary is demonstrated by the high diastereoselectivity achieved in the Diels-Alder reaction with various dienes. The choice of Lewis acid can significantly influence both the yield and the diastereomeric excess (d.e.).

| Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Cyclopentadiene | TiCl₄ | -78 | ~85 | >95 |

| Isoprene | Et₂AlCl | -78 to -20 | ~70 | ~90 |

| Danishefsky's Diene | ZnCl₂ | -20 | ~80 | >90 |

| 1,3-Butadiene | BF₃·OEt₂ | -78 | ~65 | ~85 |

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed with the L-menthyl glyoxylate dienophile can be rationalized by considering the transition state geometry. Upon coordination of a Lewis acid, the glyoxylate is believed to adopt a rigid conformation where the C=O bond is anti-periplanar to the C-O bond of the ester to minimize dipole-dipole interactions. In this conformation, one face of the dienophile is effectively shielded by the bulky isopropyl group of the L-menthyl auxiliary. The diene, therefore, preferentially approaches from the less hindered face, leading to the observed high diastereoselectivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. EP0022972A1 - Menthyl esters, process for their preparation and their use in enantiomer separation of chiral carboxylic acids - Google Patents [patents.google.com]

- 5. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aqueous Ti(IV)-Catalyzed Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Enantioselective synthesis of beta-lactams with L-Menthyl 2,2-dihydroxyacetate

Application Note: Enantioselective Synthesis of -Lactams via L-Menthyl 2,2-Dihydroxyacetate

Executive Summary

This technical guide details the protocol for utilizing L-Menthyl 2,2-dihydroxyacetate (L-Menthyl Glyoxylate Hydrate) as a chiral auxiliary in the asymmetric synthesis of

While traditional methods often rely on expensive chiral catalysts, this protocol leverages the cost-effective L-menthyl auxiliary to induce diastereoselectivity via the Staudinger [2+2] cycloaddition . This guide covers the critical dehydration of the reagent, imine formation, and the subsequent cycloaddition, providing a robust, self-validating workflow for drug discovery chemists.

Scientific Principles & Mechanism[1][2][3]

The Chiral Auxiliary Advantage

L-Menthyl 2,2-dihydroxyacetate acts as a stable, solid precursor to L-menthyl glyoxylate. The bulky menthyl group provides significant steric differentiation between the Re and Si faces of the intermediate imine.

Mechanism: The Staudinger Reaction

The synthesis proceeds through the Staudinger reaction, involving the cycloaddition of a ketene (generated in situ from an acid chloride) and a chiral imine (Schiff base).

-

Dehydration/Condensation: The dihydroxyacetate reacts with an amine to form the

-imino ester. -

Ketene Generation: An acid chloride is dehydrohalogenated by a base (typically triethylamine) to form a ketene.

-

Cycloaddition: The imine attacks the ketene (nucleophilic attack) to form a zwitterionic intermediate.[1] The menthyl group directs this attack, favoring a specific diastereomer during the conrotatory ring closure.

Pathway Visualization

Figure 1: Workflow of the Staudinger synthesis utilizing L-Menthyl 2,2-dihydroxyacetate. The auxiliary directs the stereochemical outcome during the zwitterion ring-closure step.

Experimental Protocols

Materials & Reagents[4][5]

-

Reagent A: L-Menthyl 2,2-dihydroxyacetate (Commercial grade, >98%).

-

Reagent B: Primary Amine (e.g., p-anisidine or benzylamine).

-

Reagent C: Acid Chloride (e.g., acetoxyacetyl chloride or phthalimidoacetyl chloride).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Base: Triethylamine (Et

N), distilled over CaH -

Desiccant: Magnesium sulfate (MgSO

) or 4Å Molecular Sieves.

Protocol A: Preparation of the Chiral Imine

Critical Note: The starting material is a hydrate. Successful imine formation requires active water removal to drive the equilibrium.

-

Dissolution: In a flame-dried round-bottom flask (RBF), dissolve 10.0 mmol of L-Menthyl 2,2-dihydroxyacetate in 40 mL of anhydrous DCM.

-

Amine Addition: Add 10.0 mmol of the primary amine (Reagent B).

-

Dehydration: Add 2.0 g of anhydrous MgSO

(or activated 4Å molecular sieves) directly to the reaction mixture. -

Reaction: Stir at room temperature (25°C) for 12–16 hours under an inert atmosphere (N

or Ar).-

Validation: Monitor by TLC or

H NMR. Disappearance of the hydrate peak (~5.2 ppm) and appearance of the imine proton (~7.8–8.0 ppm) confirms conversion.

-

-

Filtration: Filter the mixture through a Celite pad to remove the desiccant.

-

Concentration: Evaporate the solvent under reduced pressure. The resulting crude imine is typically sufficiently pure for the next step. If not, recrystallize from hexane/ethyl acetate.

Protocol B: Staudinger [2+2] Cycloaddition

Safety Warning: Ketenes are potent electrophiles. Perform all operations in a fume hood.

-

Setup: Dissolve the crude imine (10.0 mmol ) from Protocol A in 50 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

-

Base Addition: Add 30.0 mmol (3 equiv) of dry triethylamine. Stir for 10 minutes.

-

Ketene Generation: Dropwise add 12.0 mmol (1.2 equiv) of the Acid Chloride (Reagent C) dissolved in 10 mL DCM over 30 minutes.

-

Mechanistic Insight: Slow addition is crucial to keep the concentration of the highly reactive ketene low, favoring the reaction with the imine over ketene dimerization.

-

-

Warming: Allow the reaction to slowly warm to room temperature over 12 hours (overnight).

-

Quench: Quench the reaction with 30 mL of saturated NH

Cl solution. -

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Wash combined organics with 1M HCl (to remove excess amine/base), saturated NaHCO

, and brine. -

Dry over Na

SO

-

-

Purification: Purify by flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Data Analysis & Validation

Expected Results

The L-menthyl group typically induces a preference for the formation of the diastereomer where the bulky groups are trans or cis depending on the specific ketene used. For phthalimido-ketenes, cis-selectivity is often observed due to dipole interactions.

Table 1: Representative Performance Metrics

| Parameter | Specification | Method of Verification |

| Imine Yield | > 90% | |

| 60% – 85% | Isolated Mass after Chromatography | |

| Diastereomeric Ratio (dr) | Typically > 90:10 | HPLC (Chiral Column) or Crude NMR |

| Enantiomeric Excess (ee) | > 95% (after recrystallization) | Chiral HPLC |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Imine Conversion | Water in system | Reactivate molecular sieves; increase reaction time; use Dean-Stark trap if using toluene. |

| No | Ketene dimerization | Slow down acid chloride addition; ensure temperature is strictly -78°C at start. |

| Low Stereoselectivity | Temperature too high | Maintain cryogenic temperatures (-78°C to -40°C) for a longer duration before warming. |

| Product Decomposition | Labile auxiliary | Avoid strong acids during workup; use buffered quench. |

References

-

Hodous, B. L., & Fu, G. C. (2002).[2][3] Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society.[1][2][4]

-

Organic Chemistry Portal. (n.d.). Staudinger Synthesis.

-

Moyo, M., et al. (2020).[5] Continuous flow synthesis of L-menthyl glyoxylate monohydrate. Arkivoc.

-

Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.[6]

-

Lectka, T., et al. (2009).[3][5] Catalytic, Highly Diastereoselective Synthesis of trans-β-Lactams. Synlett.

Sources

- 1. Staudinger Synthesis [organic-chemistry.org]

- 2. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]

- 3. β-Lactam synthesis [organic-chemistry.org]

- 4. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocol: Stereoselective Synthesis of Lamivudine Utilizing an L-Menthyl Chiral Auxiliary

Abstract

Lamivudine (3TC), a potent nucleoside reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV/AIDS and Hepatitis B.[1] Its therapeutic efficacy is exclusive to the (-)-enantiomer, rendering stereocontrolled synthesis a critical aspect of its manufacturing. This document provides a detailed protocol for the synthesis of Lamivudine, employing L-menthol as a chiral auxiliary. This strategy hinges on the diastereoselective glycosylation of a chiral 1,3-oxathiolane intermediate with a protected cytosine base, a method that has proven robust for achieving high stereochemical purity.[1][2][3] We will delve into the mechanistic underpinnings of the key stereodetermining step and provide a comprehensive, step-by-step guide for researchers and professionals in drug development.

Introduction: The Imperative of Chirality in Lamivudine's Efficacy

Lamivudine possesses two chiral centers, giving rise to four possible stereoisomers. The biological activity against HIV reverse transcriptase resides almost exclusively in the cis-(-)-isomer (2R, 5S).[1] Consequently, synthetic routes that can selectively produce this isomer are of paramount importance, not only to maximize therapeutic effect but also to minimize potential off-target effects and metabolic burden from inactive isomers.

The use of chiral auxiliaries is a classical and effective strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is set, the auxiliary is removed. In the synthesis of Lamivudine, L-menthol, a readily available and relatively inexpensive chiral alcohol, serves this purpose effectively.[4] It is esterified with a glyoxylate derivative to form an intermediate that biases the subsequent glycosylation reaction.[1][5]

Synthesis Overview & Mechanistic Rationale

The overall synthetic strategy can be divided into three core stages:

-

Formation of the Chiral Glycosyl Donor: Synthesis of the key 1,3-oxathiolane ring system bearing the L-menthyl ester.

-

Diastereoselective Glycosylation: The crucial C-N bond formation between the 1,3-oxathiolane and a silylated cytosine derivative. The steric bulk of the L-menthyl group directs the incoming nucleobase to the opposite face of the oxathiolane ring, preferentially forming the desired cis diastereomer.

-

Deprotection and Final Product Formation: Reduction of the ester and removal of the chiral auxiliary to yield Lamivudine.

Visualizing the Synthetic Pathway

Caption: Overall workflow for Lamivudine synthesis.

Mechanism of Stereocontrol

The diastereoselectivity of the glycosylation step is governed by the steric influence of the L-menthyl group. During the Lewis acid-mediated reaction, an oxocarbenium ion intermediate is formed at the anomeric carbon (C2) of the oxathiolane ring. The bulky isopropyl and methyl groups of the L-menthyl auxiliary create a sterically hindered face, compelling the silylated cytosine to attack from the less hindered face. This preferential attack leads to the formation of the cis isomer with the correct relative stereochemistry at C2 and C5.

Caption: Role of L-Menthyl group in stereocontrol.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for informational purposes for qualified researchers. All procedures should be carried out in a suitable fume hood with appropriate personal protective equipment.

Part 1: Synthesis of (2R,5S/R)-5-hydroxy-1,3-oxathiolane-2-carboxylate

This initial step involves the condensation of L-Menthyl glyoxylate hydrate with a sulfur source to form the core oxathiolane ring structure.

-

Dehydration of L-Menthyl Glyoxylate Hydrate:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add L-Menthyl glyoxylate hydrate and toluene.

-

Heat the mixture to reflux until no more water is collected.

-

Concentrate the solution under reduced pressure to yield anhydrous L-Menthyl glyoxylate as a viscous oil.[6]

-

-

Condensation Reaction:

-

Dissolve the anhydrous L-Menthyl glyoxylate in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution to 0-5 °C.

-

Add 1,4-dithiane-2,5-diol (mercaptoacetaldehyde dimer) portion-wise, maintaining the temperature.[6][7]

-

Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product is a mixture of diastereomers and can often be used in the next step without further purification.

-

Part 2: Diastereoselective Glycosylation

This is the critical stereochemistry-defining step. The Vorbrüggen glycosylation is a common method.[8]

-

Silylation of Cytosine:

-

In a separate flask under an inert atmosphere (Nitrogen or Argon), suspend cytosine in anhydrous toluene or acetonitrile.

-

Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or methanesulfonic acid.[9]

-

Heat the mixture to reflux until the solution becomes clear (typically 2-4 hours), indicating the formation of silylated cytosine.[9]

-

Cool the solution to room temperature.

-

-

Activation of the Oxathiolane:

-

The hydroxyl group at the 5-position of the oxathiolane must be converted into a good leaving group. This can be achieved through various methods, such as acylation followed by treatment with a Lewis acid, or direct chlorination.

-

For example, acetylate the hydroxyl group using acetic anhydride and pyridine.[7]

-

-

Coupling Reaction:

-

Dissolve the activated oxathiolane intermediate in an anhydrous solvent like DCM or acetonitrile and cool to 0 °C under an inert atmosphere.

-

Add a Lewis acid such as trimethylsilyl iodide (TMSI), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or titanium tetrachloride (TiCl₄).[6]

-

Slowly add the previously prepared silylated cytosine solution to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature for 2-20 hours, monitoring by TLC or HPLC.[2]

-

-

Work-up and Diastereomer Separation:

-

Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The desired (2R, 5S) diastereomer can be isolated from the crude mixture by fractional crystallization from a suitable solvent system, such as methanol or ethanol.[2][10] This step is crucial for obtaining high optical purity.

-

Part 3: Reduction and Final Product Isolation

-

Reduction of the Menthyl Ester:

-

Dissolve the purified (2R, 5S) diastereomer in a protic solvent such as ethanol or a mixture of THF and water.

-

Cool the solution to 0-5 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[11]

-

Stir the reaction at low temperature for 1-3 hours until the reduction is complete (monitored by TLC/HPLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of acetone, followed by acidification with dilute HCl to a pH of ~4-5.

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

The crude Lamivudine can be purified by crystallization from water or a water/alcohol mixture.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield Lamivudine as a white crystalline solid.

-

Confirm the purity and identity of the final product using techniques such as HPLC, Chiral HPLC, NMR, and Mass Spectrometry.

-

Data Summary

The following table summarizes typical outcomes for this synthetic route, compiled from various literature sources. Actual results may vary based on specific conditions and scale.

| Step | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Condensation | L-Menthyl glyoxylate, 1,4-dithiane-2,5-diol | Toluene/DCM | 0 to RT | 12-16 | ~85-95 | N/A |

| Glycosylation | Activated Oxathiolane, Silylated Cytosine, Lewis Acid | Acetonitrile/DCM | 0 to RT | 2-20 | ~70-85 | >10:1 |

| Reduction | NaBH₄ | Ethanol/THF | 0-5 | 1-3 | ~80-90 | N/A |

Safety and Handling

-

Reagents: Many reagents used in this synthesis are hazardous. Hexamethyldisilazane is flammable and corrosive. Lewis acids like TiCl₄ are highly reactive with moisture. Always consult the Safety Data Sheet (SDS) before handling any chemical.

-

Reactions: Silylation and glycosylation steps should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture. The reduction with sodium borohydride generates hydrogen gas and should be performed in a well-ventilated area away from ignition sources.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

-

Azevedo, L. S. D., Aguillon, A. R., Lima, M. T., Leão, R. A. C., & de Souza, R. O. M. A. (2022). Continuous flow synthesis of the lamivudine precursor L-Menthyl Glyoxylate. Journal of Flow Chemistry, 12(2), 1-8. [Link]

-

Leão, R. A. C., et al. (2018). Synthesis of L-menthyl glyoxylate a lamivudine intermediate on continuous-flow reactor. XXII SIBEE - Simpósio Brasileiro de Eletroquímica e Eletroanalítica.[Link]

- CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS. (2010).

- WO2017216709A2 - Process for producing lamivudine and emtricitabine. (2017).

-

Snead, D. R., et al. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(6), 1194–1198. [Link]

-

Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. [Link]

-

Mear, S. J., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(15), 10188–10193. [Link]

- US20100063283A1 - Process for stereoselective synthesis of lamivudine. (2010).

-

Burns, J. M., et al. (2021). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Request PDF.[Link]

- WO2011141805A2 - An improved process for the manufacture of lamivudine. (2011).

-

Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl4-Mediated N-Glycosylation. Request PDF.[Link]

- US6051709A - Process for the diastereoselective synthesis of nucleoside analogues. (2000).

- Goodyear, M. D., et al. (2000). Process for the diastereoselective synthesis of nucleoside analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. proceedings.science [proceedings.science]

- 6. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]

- 7. WO2017216709A2 - Process for producing lamivudine and emtricitabine - Google Patents [patents.google.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. US6051709A - Process for the diastereoselective synthesis of nucleoside analogues - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101830893A - Synthesis and preparation process of lamivudine intermediate HDMS - Google Patents [patents.google.com]

Application Notes and Protocols: L-Menthyl 2,2-dihydroxyacetate in the Stereoselective Synthesis of Carbapenem Antibiotic Intermediates

Introduction: The Imperative of Chirality in Antibiotic Synthesis

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. For many antibiotics, particularly those in the β-lactam class, only a single stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even detrimental. The synthesis of carbapenems, a potent class of broad-spectrum β-lactam antibiotics, presents a formidable challenge in controlling stereochemistry at multiple centers. A key strategy in surmounting this challenge is the use of chiral auxiliaries—temporary molecular scaffolds that guide the stereochemical course of a reaction.

This document provides a detailed technical guide on the application of L-Menthyl 2,2-dihydroxyacetate, also known as L-Menthyl glyoxylate hydrate, a highly effective chiral auxiliary derived from the naturally abundant and recoverable (-)-menthol.[1][2][] Its utility is particularly pronounced in the synthesis of (3R,4R)-4-acetoxy-3-[(1'R)-1'-tert-butyldimethylsilyloxy]ethyl]-2-azetidinone, a crucial intermediate for the production of carbapenem and penem antibiotics.[4] We will delve into the mechanistic underpinnings of its stereodirecting power, provide detailed experimental protocols, and discuss the practical advantages of its application in an industrial setting.

The Strategic Role of L-Menthyl 2,2-dihydroxyacetate

L-Menthyl 2,2-dihydroxyacetate serves as a precursor to a chiral ketene in the Staudinger cycloaddition reaction with an imine. This [2+2] cycloaddition is a cornerstone of β-lactam synthesis.[5] The bulky and stereochemically defined L-menthyl group, temporarily attached to the ketene, effectively shields one face of the molecule, compelling the incoming imine to approach from the less sterically hindered side. This facial selectivity is the lynchpin of the asymmetric induction, leading to the preferential formation of the desired diastereomer of the β-lactam ring.

The selection of L-menthol as the chiral auxiliary is strategic for several reasons. It is a readily available and relatively inexpensive chiral pool starting material.[][6] Furthermore, after the critical stereocenter is set, the menthyl ester can be hydrolyzed, allowing for the recovery and recycling of the valuable L-menthol, a key consideration for sustainable and cost-effective industrial synthesis.[2][6]

Mechanism of Stereochemical Induction: A Transition State Perspective

The diastereoselectivity of the Staudinger reaction employing a chiral auxiliary is determined at the ring-closure step of the zwitterionic intermediate. While the precise transition state can be influenced by factors such as solvent polarity, the steric bulk of the L-menthyl group is the dominant factor in directing the stereochemical outcome.[7]

A plausible transition state model is depicted below. The bulky isopropyl and methyl groups of the L-menthyl auxiliary create a significant steric hindrance on one face of the enolate formed from the ketene precursor. For the cycloaddition to proceed, the imine must approach from the opposite, less hindered face. This controlled approach dictates the relative stereochemistry of the newly formed stereocenters at C3 and C4 of the azetidinone ring.

Caption: Proposed mechanism of stereocontrol in the Staudinger cycloaddition.

Experimental Protocols

The following protocols are representative examples for the synthesis of L-Menthyl 2,2-dihydroxyacetate and its subsequent use in the diastereoselective synthesis of a key carbapenem intermediate.

Protocol 1: Synthesis of L-Menthyl 2,2-dihydroxyacetate

This protocol describes a batch synthesis of L-Menthyl 2,2-dihydroxyacetate from L-menthol and glyoxylic acid.[6][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| L-Menthol | 156.27 | 1.5 equiv. | |

| Glyoxylic acid monohydrate | 92.06 | 1.0 equiv. | |

| p-Toluenesulfonic acid | 172.20 | 0.01 equiv. | |

| Toluene | - | As solvent | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add L-menthol, glyoxylic acid monohydrate, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield L-Menthyl 2,2-dihydroxyacetate as a white solid.

Protocol 2: Diastereoselective Synthesis of (3R,4R)-4-acetoxy-3-[(1'R)-1'-tert-butyldimethylsilyloxy]ethyl]-2-azetidinone

This protocol outlines the Staudinger cycloaddition between a ketene precursor derived from L-Menthyl 2,2-dihydroxyacetate and a suitable imine.

Workflow:

Caption: Workflow for the synthesis of the carbapenem intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| L-Menthyl 2,2-dihydroxyacetate | 230.30 | 1.0 equiv. | |

| Triethylamine | 101.19 | 2.2 equiv. | |

| 2-Chloroacetyl chloride | 112.94 | 1.1 equiv. | |

| Imine substrate | - | 1.0 equiv. | |

| Dichloromethane | - | As solvent | - |

Procedure:

-

Dissolve the imine substrate in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve L-Menthyl 2,2-dihydroxyacetate in anhydrous dichloromethane.

-

To the solution of the chiral auxiliary, add triethylamine, followed by the dropwise addition of 2-chloroacetyl chloride at -78 °C to generate the ketene in situ.

-

Slowly add the freshly prepared ketene solution to the cold imine solution via a cannula.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, a diastereomeric mixture of β-lactams, can be purified by column chromatography on silica gel to isolate the desired diastereomer.

-

The L-menthol auxiliary can be recovered from the undesired diastereomer and the reaction byproducts through hydrolysis and subsequent extraction.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The Staudinger reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the reaction is crucial for achieving high diastereoselectivity.

-

Rate of Addition: Slow, dropwise addition of the ketene solution to the imine is recommended to avoid side reactions and polymerization of the ketene.

-

Choice of Base: Triethylamine is a common choice, but other non-nucleophilic bases can also be employed. The choice of base can sometimes influence the stereochemical outcome.

-

Solvent Effects: Dichloromethane is a standard solvent for this reaction. However, solvent polarity can affect the stereoselectivity, with more polar solvents sometimes favoring the formation of trans-β-lactams.[7]

Conclusion

L-Menthyl 2,2-dihydroxyacetate stands out as a robust and efficient chiral auxiliary for the asymmetric synthesis of key intermediates for carbapenem antibiotics. Its use in the Staudinger cycloaddition reaction provides a reliable method for establishing the critical stereochemistry of the β-lactam ring with high diastereoselectivity. The economic and environmental benefits derived from the use of a recoverable and inexpensive chiral auxiliary make this a highly attractive strategy for large-scale pharmaceutical manufacturing. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- Current time in Nagpur Division, IN. (n.d.). Google Search.

-

Jiao, L., Liang, Y., & Xu, J. (2006). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]

-

Moyo, M., Sagandira, C. R., & Watts, P. (2020). Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of ARVs. Arkivoc, 2020(3), 48-63. [Link]

-

Nishiyama, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540–550. [Link]

- Kim, C. U., & Misco, P. F. (1998). Process for stereoselective preparation of 4-acetoxyazetidinones. (Patent No. WO 1998/007690 A1).

-

Klauss, K. (1974). 4-acetoxyazetidin-2-one. Organic Syntheses, 54, 1. [Link]

-

Nishiyama, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540–550. [Link]

-

Moyo, M., Sagandira, C. R., & Watts, P. (2020). Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals. Arkivoc, 2020(3), 48-63. [Link]

-

Suresh, E., et al. (2018). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 83(15), 8036–8045. [Link]

-

Chiral auxiliary. (2023, December 28). In Wikipedia. [Link]

-

Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(13), 1154-1183. [Link]

-

Enders, D., & Shilvock, J. P. (2000). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Chemical Reviews, 100(1), 169–206. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Establishing the Absolute Configuration of the Asbestinins: Enantioselective Total Synthesis of 11-Acetoxy-4-deoxyasbestinin D. Organic Letters, 8(21), 4787–4790. [Link]

-

Le, T. H. D., & Gademann, K. (2022). menthol: Industrial synthesis routes and recent development. Chimia, 76(4), 333-338. [Link]

-

Alcaide, B., Almendros, P., Alonso, J. M., & Redondo, M. C. (2003). Asymmetric synthesis of unusual fused tricyclic beta-lactam structures via aza-cycloadditions/ring closing metathesis. The Journal of Organic Chemistry, 68(4), 1426–1432. [Link]

-

Pigza, J. A., et al. (2021). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorp. The Journal of Organic Chemistry, 86(23), 16568–16578. [Link]

-

Paquette, L. A., & DeRussy, D. T. (1988). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses, 66, 1. [Link]

Sources

- 1. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. WO1998007690A1 - Process for stereoselective preparation of 4-acetoxyazetidinones - Google Patents [patents.google.com]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

Scale-up synthesis of L-Menthyl 2,2-dihydroxyacetate for industrial applications

Application Note: Industrial Scale-Up of L-Menthyl 2,2-Dihydroxyacetate

Executive Summary

L-Menthyl 2,2-dihydroxyacetate (also known as L-Menthyl Glyoxylate Hydrate or LMGH) is a critical chiral auxiliary used in the asymmetric synthesis of nucleoside analogues, most notably Lamivudine (3TC) and Emtricitabine .[1] Its industrial value lies in its ability to induce diastereoselectivity during the glycosylation of 1,3-oxathiolanes.[1]

This Application Note details a robust, scalable batch protocol for synthesizing LMGH from L-Menthol and Glyoxylic Acid.[1][2][3] Unlike standard laboratory methods, this protocol addresses specific industrial challenges: controlling the monomer-dimer equilibrium of glyoxylic acid, preventing "diester" impurity formation, and managing the anhydrous-aldehyde-to-hydrate transition for optimal crystallization.[1]

Reaction Engineering & Mechanism

The Chemistry